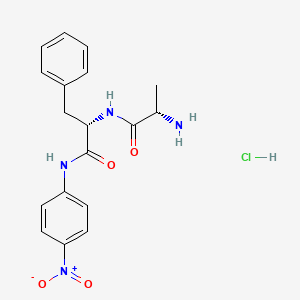

H-Ala-Phe-pNA . HCl

Description

Significance of Synthetic Peptide Substrates in Enzymology

Synthetic peptide substrates are artificially created molecules designed to mimic the natural cleavage sites of specific proteases. cymitquimica.com Their development, beginning around 1970, marked a significant leap forward in enzymology. cymitquimica.com By reconstructing the relevant parts of a target protein's amino acid sequence, these synthetic substrates can achieve a selectivity similar to that of their natural counterparts. cymitquimica.com

The importance of these synthetic molecules is multifaceted. They provide a simplified and controlled system for studying complex enzymatic reactions, which is often difficult with large, natural protein substrates. glpbio.com This allows researchers to:

Determine Enzyme Kinetics: Precisely measure the rate of an enzymatic reaction (Vmax) and the substrate concentration at which the reaction reaches half of its maximum velocity (Km).

Investigate Enzyme Specificity: Understand which amino acid sequences a particular protease prefers to cleave. cymitquimica.com While some enzymes are highly specific, many proteases can cleave a variety of substrates at different speeds. cymitquimica.com

Screen for Enzyme Inhibitors: Identify and characterize molecules that can block an enzyme's activity, a crucial step in drug discovery. bldpharm.com

Develop Diagnostic Assays: Create tests to measure the activity of specific enzymes in biological samples, which can be indicative of certain diseases.

The use of synthetic peptides has become a cornerstone of protease research, contributing significantly to our understanding of enzyme function in both health and disease. sigmaaldrich.com

Contextualizing H-Ala-Phe-pNA . HCl within Modern Biochemical Research

This compound, also known as L-Alanyl-L-phenylalanine-p-nitroanilide hydrochloride, is a specific example of a chromogenic dipeptide substrate. It is classified as a useful research chemical for laboratory applications. theclinivex.com Its structure consists of two amino acids, Alanine (B10760859) (Ala) and Phenylalanine (Phe), linked to a p-nitroaniline (pNA) group and supplied as a hydrochloride salt.

| Property | Value | Source |

|---|---|---|

| CAS Number | 145090-14-8 | theclinivex.com |

| Molecular Formula | C18H20N4O4·HCl | theclinivex.com |

| Molecular Weight | 392.84 g/mol | theclinivex.com |

The specificity of a peptide substrate is determined by its amino acid sequence. While many chromogenic substrates are tri- or tetrapeptides, the dipeptide structure of H-Ala-Phe-pNA targets a different subset of proteases. Research indicates that H-Ala-Phe-pNA (AF-pNA) is cleaved by dipeptidyl peptidase 7 (DPP7) from the periodontal pathogen Porphyromonas gingivalis. ruixibiotech.com

In contrast, closely related but structurally different peptides are used for other enzymes. For instance:

H-Ala-Ala-Phe-pNA is used as a substrate for chymotrypsin (B1334515) and tripeptidyl peptidases I and II. cymitquimica.comnih.gov

Suc-Ala-Ala-Pro-Phe-pNA is a well-established substrate for chymotrypsin and cathepsin G. sigmaaldrich.combachem.com

H-Ala-Phe-Pro-pNA serves as a substrate for prolyl tripeptidyl aminopeptidases. cymitquimica.com

This highlights the critical role of the peptide sequence in determining enzyme specificity. The unique structure of this compound makes it a specific tool for investigating particular enzymes like DPP7, distinguishing its use from that of other common chromogenic substrates in the vast landscape of biochemical research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4.ClH/c1-12(19)17(23)21-16(11-13-5-3-2-4-6-13)18(24)20-14-7-9-15(10-8-14)22(25)26;/h2-10,12,16H,11,19H2,1H3,(H,20,24)(H,21,23);1H/t12-,16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNNFOIYTLLBKJ-MIRNQTQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Research Oriented Characterization of H Ala Phe Pna . Hcl

Research-Scale Chemical Synthesis of H-Ala-Phe-pNA . HCl and Related Derivatives

The synthesis of peptide p-nitroanilides (pNA) like this compound is a multi-step process that involves the formation of peptide bonds and the crucial incorporation of the p-nitroanilide chromophore. The low nucleophilicity of p-nitroaniline presents a significant challenge in these syntheses. ru.nl

Peptide Bond Formation Strategies in pNA Substrate Synthesis

The creation of the peptide backbone in this compound involves the formation of an amide bond between alanine (B10760859) and phenylalanine. In the broader context of synthesizing peptide p-nitroanilides, two primary strategies are employed: the kinetic approach and the thermodynamic approach. dcu.ie The choice between these depends on whether the carboxyl group of the amino acid is chemically activated (RCOOX) for the kinetic pathway or free (RCOOH) for the thermodynamic (equilibrium) approach. dcu.ie

The synthesis of peptide-pNA substrates typically proceeds via one of two routes:

Stepwise Elongation: This involves attaching the first amino acid (in this case, phenylalanine) to p-nitroaniline, followed by the subsequent coupling of the next amino acid (alanine). nih.govbeilstein-journals.org

Fragment Condensation: This method involves coupling a pre-synthesized dipeptide (Ala-Phe) with p-nitroaniline. nih.govresearchgate.net

Common coupling reagents used in standard peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and mixed anhydrides, often result in low yields when reacting with the poorly nucleophilic p-nitroaniline. ru.nlnih.gov Therefore, more potent activation methods are often necessary. ru.nl Phosphorus-based reagents like phosphorus oxychloride and phosphorus trichloride (B1173362) have been used to improve yields, though they may require the use of acid-resistant protecting groups. ru.nlnih.gov

A significant advancement in this area is the solid-phase peptide synthesis (SPPS) approach. ru.nlosti.govacs.org This methodology allows for the sequential assembly of the peptide chain on a solid support. osti.govresearchgate.net One strategy involves using a modified resin, such as an aryl hydrazine (B178648) resin or a p-phenylenediamine (B122844) derivatized resin. osti.govresearchgate.netresearchgate.net For instance, a peptide can be assembled on an aryl hydrazine resin, and after completion, the resin-bound peptide hydrazide is oxidized to a reactive acyl diazene, which then efficiently reacts with the weak nucleophile p-nitroaniline. osti.govacs.orgresearchgate.net

Incorporation of the p-Nitroanilide (pNA) Chromophore

The introduction of the p-nitroanilide (pNA) moiety is the defining step in the synthesis of these chromogenic substrates. The primary challenge is the low nucleophilicity of the aromatic amino group in p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group at the para position. ru.nlnih.govosti.govacs.org

Several methods have been developed to overcome this hurdle:

Direct Acylation with Strong Coupling Reagents: As mentioned, reagents like phosphorus oxychloride can be used to drive the acylation of p-nitroaniline. ru.nl This method has been shown to be effective for producing protected amino acid p-nitroanilides with good yields. ru.nl

Use of p-Nitrophenyl Isocyanate: An alternative approach involves condensing Nα-protected amino acids with p-nitrophenyl isocyanate. nih.gov

Modification of the Aniline Moiety: To enhance nucleophilicity, p-(Boc-amino)aniline can be used as a starting material for amidation. This is followed by the selective removal of the Boc protecting group and subsequent oxidation of the free amino group to a nitro group. nih.gov However, this method is not suitable for amino acids sensitive to oxidation, such as methionine, tryptophan, and cysteine. nih.gov

Solid-Phase Synthesis with Post-Synthetic Modification: In some solid-phase strategies, a precursor like p-diaminobenzene is incorporated. After the peptide chain is assembled, the free amino group is oxidized to the nitro group to form the final p-nitroanilide. ru.nlacs.org For example, a urethane-linked p-diaminobenzene resin can be used, followed by oxidation with sodium perborate. acs.org A milder oxidizing agent, Oxone®, has also been employed in conjunction with a trityl chloride resin. acs.orgresearchgate.net

Selenocarboxylate/Azide Amidation: A novel high-yield method involves the in situ formation of a selenocarboxylate intermediate from protected amino acids, which then undergoes a non-nucleophilic amidation with an azide. nih.govbeilstein-journals.orgresearchgate.net This method has been successfully applied to the synthesis of dipeptide-pNA conjugates. beilstein-journals.orgresearchgate.net

Purification Techniques for Research-Grade pNA Peptide Substrates

After synthesis, the crude product must be purified to achieve the high-grade quality required for research applications. The most common and effective technique for purifying peptide p-nitroanilides is reverse-phase high-performance liquid chromatography (HPLC) . rsc.org

The general procedure for HPLC purification involves:

Dissolving the crude peptide in a suitable solvent.

Using a reverse-phase column , typically a C18 column. rsc.org

Eluting the product with a gradient of an organic solvent (like acetonitrile) and water, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.org

Other purification techniques that may be employed, especially for intermediates or in specific contexts, include:

Recrystallization: This can be used for crystalline solids, such as p-nitroaniline itself, which can be recrystallized from ethanol. cdnsciencepub.com

Silica Gel Chromatography: This technique is sometimes used for the purification of protected peptide intermediates. researchgate.net

Precipitation and Washing: Crude products can sometimes be isolated by precipitation, for instance, by adding diethyl ether to induce the formation of a solid, which is then washed. rsc.org

Ion-exchange and Hydrophobic Interaction Chromatography: These methods have been used for the purification of enzymes that hydrolyze pNA substrates and could potentially be adapted for the purification of the substrates themselves under specific conditions. nih.gov

The purity of the final product is typically assessed by analytical HPLC.

Advanced Spectroscopic and Analytical Methods for Compound Verification in Research Contexts

To ensure the identity, purity, and structural integrity of synthesized this compound, a combination of advanced spectroscopic and analytical methods is essential.

UV-Visible Spectroscopy for pNA Moiety Detection and Quantification

UV-Visible spectroscopy is a fundamental technique for the analysis of pNA-containing substrates. microbenotes.comijprajournal.comlongdom.org It is used for both qualitative detection and quantitative analysis. longdom.org The principle lies in the absorption of UV or visible light by the molecule, which causes electronic transitions. longdom.org

The p-nitroaniline chromophore has a characteristic UV-Vis absorption spectrum. jchps.com While the conjugated peptide (H-Ala-Phe-pNA) is largely colorless, the cleavage of the amide bond by a protease releases free p-nitroaniline, which has a distinct yellow color and a strong absorbance maximum. rsc.orgmedchemexpress.com This property is the basis for its use in enzyme assays.

Detection: The presence of the pNA moiety can be confirmed by acquiring a UV-Vis spectrum. The absorption maximum for free p-nitroaniline is around 380 nm. sigmaaldrich.com However, for practical reasons in enzyme assays, the absorbance is often measured at slightly longer wavelengths, such as 405 nm or 410 nm, to minimize interference from the unhydrolyzed substrate. sigmaaldrich.com The exact wavelength of maximum absorbance can be influenced by the solvent polarity. scispace.com

Quantification: The concentration of released p-nitroaniline can be determined using the Beer-Lambert Law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. brainly.comchegg.com This allows for the calculation of the rate of an enzymatic reaction. brainly.com

Here is a table of reported molar extinction coefficients for p-nitroaniline at various wavelengths:

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source(s) |

| 380 | 13,500 | sigmaaldrich.com |

| 380 | 12,800 | cdnsciencepub.com |

| 400 | 12,300 | sigmaaldrich.com |

| 405 | 9,960 | brainly.comchegg.com |

| 405 | 10,500 (as εmM = 10.5) | |

| 405 | 9,500 | sigmaaldrich.com |

| 410 | 8,800 | sigmaaldrich.com |

This interactive table provides a summary of the molar extinction coefficients for p-nitroaniline at different wavelengths as reported in the literature.

Application of Nuclear Magnetic Resonance (NMR) in Structural Confirmation for Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized compounds like this compound. uzh.ch It provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional arrangement in solution. uzh.ch

For a dipeptide derivative such as this compound, NMR is used to:

Confirm the presence of all constituent parts: The alanine, phenylalanine, and p-nitroanilide moieties will each have a unique set of signals in the NMR spectrum.

Verify the peptide bond formation: Correlation spectra (e.g., COSY, HMBC) can be used to establish the connectivity between the amino acid residues and the p-nitroanilide group.

Assess stereochemical purity: NMR can, in some cases, be used to detect racemization, for example, by comparing the spectrum of the synthesized product with that of diastereomers. acs.org

While simple one-dimensional proton NMR spectra can provide initial confirmation of folding and general structure, more complex two-dimensional (2D) NMR experiments are routinely used for detailed structural analysis. nih.gov These experiments help to resolve overlapping signals and establish through-bond and through-space correlations between nuclei. uzh.ch The chemical shifts of the backbone nuclei are particularly sensitive to the local secondary structure of the peptide. nih.gov

Mass Spectrometry for Peptide Sequence and Purity Assessment

Mass spectrometry is an indispensable technique for the structural elucidation and purity assessment of synthetic peptides like H-Ala-Phe-pNA · HCl. It provides precise information on the molecular weight of the compound, which serves as a primary confirmation of its identity. Furthermore, fragmentation analysis within the mass spectrometer can verify the amino acid sequence.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions of the peptide. For H-Ala-Phe-pNA · HCl, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on its elemental composition.

Table 1: Theoretical Mass of H-Ala-Phe-pNA

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|

In addition to confirming the molecular weight of the parent peptide, tandem mass spectrometry (MS/MS) is utilized to confirm the peptide sequence. In an MS/MS experiment, the parent ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide bonds, generating a series of fragment ions (b-ions and y-ions) that are characteristic of the amino acid sequence. The detection of a series of ions corresponding to the fragmentation of the Ala-Phe linkage would unequivocally confirm the sequence of H-Ala-Phe-pNA.

Mass spectrometry also plays a crucial role in assessing the purity of the peptide preparation. The presence of ions corresponding to impurities, such as deletion sequences (e.g., H-Ala-pNA or H-Phe-pNA), protecting groups that were not successfully removed during synthesis, or other side-products, can be readily detected. High-resolution mass spectrometry can further distinguish between the target peptide and impurities with very similar masses. acs.orgprotobiology.orgresearchgate.net

Chromatographic Techniques for Purity Analysis in Research

Chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are the gold standard for determining the purity of synthetic peptides like H-Ala-Phe-pNA · HCl. nih.gov This technique separates the target peptide from impurities based on differences in their hydrophobicity.

In a typical RP-HPLC analysis of H-Ala-Phe-pNA, the sample is injected onto a C18 column and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The TFA serves to sharpen the peaks and improve the separation. The elution of compounds is monitored by UV absorbance, usually at a wavelength of 214 nm (for the peptide backbone) and also at a wavelength specific for the p-nitroanilide group (around 315-410 nm). medchemexpress.com

The purity of the sample is determined by integrating the area of the main peak corresponding to H-Ala-Phe-pNA and expressing it as a percentage of the total area of all peaks in the chromatogram. For research applications, a purity of ≥95% is generally recommended for quantitative studies. genscript.comlifetein.com

Table 2: Typical RP-HPLC Parameters for Peptide Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 315 nm |

The retention time of H-Ala-Phe-pNA in the chromatogram is a characteristic property under specific conditions and can be used for its identification. The presence of additional peaks indicates impurities, which could include diastereomers, truncated peptides, or by-products from the synthesis. researchgate.netacs.org

Methodological Aspects of Purity Assessment for Enzymatic Studies

The purity of a chromogenic substrate like H-Ala-Phe-pNA · HCl is of paramount importance for its use in enzymatic studies. Impurities can significantly affect the accuracy and interpretation of kinetic data. Therefore, a thorough purity assessment is a critical prerequisite for any quantitative enzymatic assay.

The presence of non-peptidic impurities, such as residual solvents or scavengers from the synthesis and purification process (e.g., trifluoroacetic acid), can also alter the pH or ionic strength of the assay buffer, thereby affecting enzyme activity. lifetein.com It is therefore essential that the certificate of analysis for a commercial peptide substrate provides detailed information on its purity as determined by HPLC and its identity confirmed by mass spectrometry.

In practice, the enzymatic cleavage of H-Ala-Phe-pNA is monitored by measuring the increase in absorbance due to the release of p-nitroaniline (pNA), which is a yellow chromophore with a characteristic absorbance maximum around 405-410 nm under neutral or alkaline conditions. medchemexpress.comsigmaaldrich.com The rate of pNA release is directly proportional to the enzyme activity. The reliability of this measurement is directly dependent on the purity of the substrate.

Table 3: Recommended Peptide Purity for Different Research Applications

| Purity Level | Recommended Applications |

|---|---|

| >75% | Initial screening, antibody production, ELISA standards. lifetein.com |

| >85% | Semi-quantitative enzyme-substrate studies, Western blotting. genscript.comgyrosproteintechnologies.com |

| >95% | Quantitative enzyme kinetics (Kₘ, kcat), in vitro bioassays, NMR studies. genscript.comlifetein.com |

| >98% | Crystallography, clinical trials, structure-activity relationship studies. lifetein.combiocompare.com |

Enzymological Applications of H Ala Phe Pna . Hcl As a Chromogenic Substrate

Quantitative Measurement of Protease and Peptidase Activity

The application of H-Ala-Phe-pNA . HCl provides a straightforward and sensitive method for quantifying the activity of various proteases. This is particularly useful in biochemical research, drug discovery, and diagnostics for studying enzymes that exhibit specificity towards alanine (B10760859) and phenylalanine residues. chemimpex.comchemimpex.com

Principles of Real-Time Kinetic Monitoring via pNA Release

The fundamental principle behind using this compound in enzyme assays is the enzymatic hydrolysis of the peptide bond between the phenylalanine residue and the p-nitroaniline group. The substrate itself is colorless, but the product, p-nitroaniline, exhibits a strong absorbance at a specific wavelength, typically around 405-410 nm. taylorandfrancis.comsteris-ast.com This change in absorbance is directly proportional to the amount of pNA released and, consequently, to the enzymatic activity. taylorandfrancis.comnih.gov

The reaction can be represented as:

H-Ala-Phe-pNA + H₂O --(Enzyme)--> H-Ala-Phe + p-nitroaniline

By continuously measuring the increase in absorbance at the characteristic wavelength using a spectrophotometer, researchers can monitor the reaction progress in real-time. moleculardevices.com This kinetic data allows for the determination of the initial reaction velocity, which is a crucial parameter for quantifying enzyme activity. nih.gov The concentration of the released pNA can be accurately determined by using a standard curve of known pNA concentrations or by applying its molar extinction coefficient. taylorandfrancis.comnih.gov

Optimization of Reaction Conditions for Enzymatic Assays (pH, Temperature, Ionic Strength)

To ensure accurate and reproducible results, the reaction conditions for enzymatic assays using this compound must be carefully optimized for each specific enzyme. nih.gov Key parameters that significantly influence enzyme activity include pH, temperature, and ionic strength. jmb.or.krtandfonline.comnih.gov

pH: The pH of the reaction buffer can drastically affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing binding and catalysis. jmb.or.krkoreascience.kr For instance, some proteases exhibit maximal activity in alkaline conditions, with optimal pH values around 8.0 or higher. jmb.or.krkoreascience.kr The choice of buffer system is also critical to maintain a stable pH throughout the assay. jmb.or.kr

Temperature: Enzyme activity is highly dependent on temperature. As temperature increases, the rate of reaction generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. tandfonline.comnih.gov For example, a metalloprotease from Aspergillus fumigatus showed maximum activity at 60°C. nih.gov

Ionic Strength: The ionic strength of the buffer, often adjusted by adding salts like NaCl, can impact enzyme activity and stability. tandfonline.com For some enzymes, particularly those from halophilic organisms, the presence of salt is essential for activity and can even enhance it. tandfonline.com For example, a serine proteinase from Filobacillus sp. RF2-5 showed a 2.5-fold increase in activity in the presence of 15–25% NaCl. tandfonline.com

The following table provides examples of optimal conditions for different enzymes using similar pNA-based substrates:

| Enzyme | Optimal pH | Optimal Temperature | Source Organism |

| Serine Protease | 8.0 | 45°C | Bacillus amyloliquefaciens S94 koreascience.kr |

| Alkaline Protease | 9.0 | 70°C | Thermoactinomyces sp. E79 jmb.or.kr |

| Serine Proteinase | 10-11 | 60°C | Filobacillus sp. RF2-5 tandfonline.com |

| Metalloprotease | 7.5-8.0 | 60°C | Aspergillus fumigatus nih.gov |

Methodological Considerations for Assay Sensitivity and Specificity

The sensitivity and specificity of assays using this compound are paramount for obtaining meaningful data.

Sensitivity: The sensitivity of the assay is largely dependent on the chromogenic properties of pNA and the ability to detect small changes in its concentration. steris-ast.com The use of a spectrophotometer with a stable light source and a sensitive detector is crucial. The path length of the cuvette also influences the absorbance reading according to the Beer-Lambert law. To enhance sensitivity for enzymes with low activity, increasing the incubation time or optimizing the substrate concentration can be beneficial.

Specificity: The specificity of this compound is determined by the peptide sequence Ala-Phe. chemimpex.comchemimpex.com It will be preferentially cleaved by proteases that recognize and bind to this particular sequence at their active site. chemimpex.com However, it is important to consider that other proteases present in a biological sample might also exhibit some level of activity towards this substrate. Therefore, in complex biological samples, the use of specific protease inhibitors can help to dissect the activity of the enzyme of interest from that of contaminating proteases. nih.gov Additionally, running parallel assays with a panel of different peptide-pNA substrates can provide a more comprehensive profile of the proteolytic activity in a sample.

Determination of Enzyme Kinetic Parameters

This compound is an excellent substrate for determining the fundamental kinetic parameters of an enzyme, which provide insights into its catalytic efficiency and substrate affinity.

Michaelis-Menten Kinetics: Km, Vmax, and kcat Determination

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. washington.edu By measuring the initial rates of pNA release at various concentrations of this compound, a saturation curve is typically obtained. nih.gov

From this data, the key Michaelis-Menten parameters can be determined: washington.edu

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. washington.edu It is determined from the plateau of the saturation curve.

Km (Michaelis Constant): This is the substrate concentration at which the reaction velocity is half of Vmax. washington.edu It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as kcat = Vmax / [E]t, where [E]t is the total enzyme concentration. kcat is a measure of the enzyme's catalytic efficiency.

These parameters are often determined by fitting the experimental data to the Michaelis-Menten equation using non-linear regression analysis or by using linear transformations of the equation, such as the Lineweaver-Burk plot. scispace.com

The following table shows representative kinetic parameters for enzymes assayed with similar pNA substrates:

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |

| Subtilisin Carlsberg | Suc-Ala-Ala-Pro-Phe-pNA | - | - | nih.gov |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.05 | - | nih.gov |

| Thermoactinomyces sp. E79 Protease | succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 1.2 | - | jmb.or.kr |

Analysis of pH Dependence of Enzyme Catalysis

The catalytic activity of an enzyme is profoundly influenced by pH. nih.govkoreascience.kr By performing kinetic assays with this compound over a range of pH values, the pH dependence of the kinetic parameters (Km and kcat) can be determined. nih.govkoreascience.kr

Plotting kcat and kcat/Km against pH can provide valuable information about the ionization states of critical amino acid residues in the enzyme's active site that are involved in substrate binding and catalysis. For example, a bell-shaped pH-rate profile often indicates the involvement of two ionizable groups, one that must be protonated and one that must be deprotonated for optimal activity. The pKa values of these groups can be estimated from the inflection points of the pH profile. This type of analysis is crucial for understanding the catalytic mechanism of the enzyme. For instance, studies on a protease from Bacillus amyloliquefaciens S94 using a similar pNA substrate revealed maximal activity at pH 8. koreascience.kr

Evaluation of Enzyme Thermostability and Temperature Optima

The thermostability of an enzyme, its ability to resist thermal denaturation, and its optimal temperature for activity are critical parameters for its characterization and potential application. This compound can be effectively utilized in assays to determine these properties for various proteases.

The general principle involves incubating the enzyme at different temperatures for a defined period, followed by measuring the residual activity using this compound. A decrease in the rate of pNA release corresponds to a loss of enzyme activity due to thermal denaturation.

Detailed Research Findings:

Bacillus clausii GMBAE 42 Serine Alkaline Protease: The optimal temperature for this enzyme's activity was found to be 60°C. It demonstrated stability between 30 and 40°C for 2 hours, with only a 14% loss of activity observed at 50°C. nih.gov

Thermoactinomyces sp. E79 Minor Alkaline Protease: This enzyme exhibited an optimum temperature of 70°C for proteolytic activity and was stable up to 75°C. jmb.or.kr

Filobacillus sp. RF2-5 Serine Proteinase: The optimal temperature for this enzyme was determined to be 60°C, and it remained stable up to 50°C after a one-hour treatment. tandfonline.com

Streptomyces sp. strain KERAB Keratinase: This enzyme displayed an optimal temperature of 75°C and was stable between 30 and 60°C for 4 hours. sci-hub.se

Bothrops pirajai Serine Protease (BpirSP-39): This snake venom protease showed considerable thermal stability. nih.gov

Ustilago maydis Dipeptidyl Aminopeptidase (B13392206): The optimal temperature for this enzyme was 35°C, and it was stable for 60 minutes in a range of 5 to 40°C. researchgate.net

Porphyromonas gingivalis Serine Dipeptidyl Peptidase (DPPIV): After 3 hours of incubation at 37°C and 45°C, the enzyme's activity was reduced to 50% and 25%, respectively. nih.gov

Table 1: Temperature Optima and Thermostability of Various Proteases Determined Using Chromogenic Substrates

| Enzyme Source | Optimal Temperature (°C) | Thermostability Profile | Reference |

|---|---|---|---|

| Bacillus clausii GMBAE 42 | 60 | Stable at 30-40°C for 2h; 14% activity loss at 50°C. | nih.gov |

| Thermoactinomyces sp. E79 | 70 | Stable up to 75°C. | jmb.or.kr |

| Filobacillus sp. RF2-5 | 60 | Stable up to 50°C for 1h. | tandfonline.com |

| Streptomyces sp. KERAB | 75 | Stable between 30-60°C for 4h. | sci-hub.se |

| Bothrops pirajai | - | Showed considerable thermal stability. | nih.gov |

| Ustilago maydis | 35 | Stable for 60 min between 5-40°C. | researchgate.net |

| Porphyromonas gingivalis | - | 50% activity loss after 3h at 37°C; 75% loss after 3h at 45°C. | nih.gov |

Characterization of Enzyme Substrate Specificity Profiles

Mapping Enzyme Subsite Preferences (P1, P2, P3, etc.)

The substrate specificity of a protease is determined by the interactions between the amino acid residues of the substrate (designated P1, P2, P3, etc., starting from the cleavage site) and the corresponding binding pockets (subsites S1, S2, S3, etc.) of the enzyme. nih.gov this compound, with Phenylalanine at the P1 position and Alanine at the P2 position, is a valuable tool for probing the S1 and S2 subsite preferences of proteases, particularly those with chymotrypsin-like specificity that favor aromatic or large hydrophobic residues at the P1 position.

Detailed Research Findings:

Chymotrypsin-like Serine Proteases: These enzymes, by definition, show a strong preference for large hydrophobic amino acids at the P1 position, such as Phenylalanine, Tyrosine, or Tryptophan. pnas.org The Phenylalanine residue in this compound makes it a suitable substrate for this class of enzymes.

Papain-like Cysteine Proteases: In contrast to chymotrypsin-like proteases, papain-like cysteine proteases exhibit primary substrate specificity at the P2 position, often preferring hydrophobic amino acids. pnas.org

Human Pancreatic Elastase 2: This enzyme preferentially hydrolyzes peptides with medium to large hydrophobic side chains at the P1 position. nih.gov

GluSGP from Streptomyces griseus: This endopeptidase favors Proline at the S2 subsite and Phenylalanine at the S3 subsite.

Thrombin: The best substrates for thrombin have Arginine at the P1 position, Proline or a proline homolog at the P2 position, and an apolar amino acid at the P3 position. nih.gov

DPP4 and DPF-3: For DPP4, Aspartate at P2 was detrimental when Alanine was at P1, but not when Proline was at P1. DPF-3 showed a stronger preference for Proline at P1. nih.gov

Comparative Studies with Analogous Peptide pNA Substrates

To gain a more comprehensive understanding of an enzyme's substrate specificity, this compound is often used in conjunction with a panel of analogous peptide p-nitroanilide substrates. By systematically varying the amino acid residues at the P1, P2, and other positions, researchers can create a detailed map of the enzyme's subsite preferences.

Detailed Research Findings:

Bovine α-thrombin: A study using 24 different peptide p-nitroanilides revealed that the best substrates had Arginine at P1 and Proline or a proline homolog at P2. nih.gov

Human Pancreatic Elastase 2: Comparative studies showed a preference for P1 residues like Leucine, Methionine, Phenylalanine, and Tyrosine. nih.gov

Thermoactinomyces sp. E79 Minor Protease: This enzyme showed the highest activity with Suc-Ala-Ala-Pro-Phe-pNA compared to Tos-Gly-Pro-Lys-pNA. jmb.or.kr

Filobacillus sp. RF2-5 Serine Proteinase: This enzyme exhibited higher catalytic efficiency (kcat/Km) with N-succinyl-Ala-Ala-Phe-pNA than with N-succinyl-Ala-Ala-Pro-Phe-pNA. tandfonline.com

Subtilisins: Investigations with various tripeptidyl-p-nitroanilides showed that substrates with a basic amino acid at the P1 position were as effective as those with a non-polar side chain. core.ac.uk

Lactobacillus helveticus PepX: The highest catalytic efficiency was observed with H-Ala-Pro-pNA, followed by H-Arg-Pro-pNA and H-Gly-Pro-pNA. nih.gov

Table 2: Comparative Kinetic Parameters of Various Proteases with Different p-Nitroanilide Substrates

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

|---|---|---|---|---|---|

| Filobacillus sp. RF2-5 Serine Proteinase | N-succinyl-Ala-Ala-Phe-pNA | 0.115 | 3.8 | 33.0 | tandfonline.com |

| Filobacillus sp. RF2-5 Serine Proteinase | N-succinyl-Ala-Ala-Pro-Phe-pNA | 0.226 | 2.58 | 11.5 | tandfonline.com |

| Thermoactinomyces sp. E79 Minor Protease | Suc-Ala-Ala-Pro-Phe-pNA | 1.2 | - | - | jmb.or.kr |

| GluSGP (S. griseus) | Boc-Ala-Phe-Pro-Glu-pNA | 0.41 | - | - | |

| Protease V8 | Boc-Ala-Leu-Leu-Glu-pNA | 0.25 | - | - |

Investigations into Enzyme Inhibition Mechanisms

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-competitive)

This compound is a crucial tool for studying the mechanisms of enzyme inhibition. By measuring the rate of substrate hydrolysis in the presence of varying concentrations of a potential inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Detailed Research Findings:

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing with the substrate. This is often observed when the inhibitor has a structure similar to the substrate. For example, the inhibition of α-chymotrypsin by diisopropyl phosphorofluoridate (DFP) was found to be competitive. cdnsciencepub.com Similarly, a Kunitz trypsin inhibitor from Piptadenia moniliformis seeds showed competitive inhibition against trypsin. researchgate.net

Non-competitive and Mixed Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity but not substrate binding. Mixed inhibition involves binding to both the free enzyme and the enzyme-substrate complex. The inhibition of an intracellular subtilisin protease by a short propeptide sequence was shown to follow a mixed inhibition model. pnas.org

Use of this compound in Screening and Characterizing Novel Inhibitors

The straightforward and sensitive nature of assays using this compound makes it highly suitable for high-throughput screening (HTS) campaigns to identify novel protease inhibitors from large compound libraries. netascientific.comnetascientific.com Once potential inhibitors are identified, this substrate is further used to characterize their potency (e.g., by determining the IC₅₀ or Kᵢ values) and to elucidate their mechanism of action.

Detailed Research Findings:

Screening for Drug Candidates: H-Ala-Phe-pNA and its analogs are instrumental in screening for potential drug candidates, particularly for peptide-based therapeutics. chemimpex.com

Characterization of a Kunitz Trypsin Inhibitor (PmTKI): The inhibition constants (Kᵢ) of PmTKI against trypsin and chymotrypsin (B1334515) were determined using kinetic analysis, revealing a higher affinity for trypsin. researchgate.net

Inhibition of Intracellular Subtilisin Protease (ISP): A synthetic peptide was identified as an inhibitor of ISP, with an IC₅₀ of approximately 0.7 µM determined using Suc-Phe-Ala-Ala-Phe-pNA as the substrate. pnas.orgresearchgate.net

Inhibition of Chymotrypsin by Nanoparticles: Anionically functionalized gold nanoparticles were shown to inhibit chymotrypsin through a two-stage mechanism, with a K value of 10.4 ± 1.3 nM, as determined using Suc-AAPF-pNA. pnas.org

Table 3: Inhibition Constants of Various Inhibitors Determined Using p-Nitroanilide Substrates

| Enzyme | Inhibitor | Substrate | Inhibition Type | Kᵢ Value | Reference |

|---|---|---|---|---|---|

| Trypsin | PmTKI | BApNA | Competitive | 1.5 x 10⁻⁸ M | researchgate.net |

| Chymotrypsin | PmTKI | - | - | 3.0 x 10⁻¹ M | researchgate.net |

| Trypsin | AeTI | TAME | - | 2.4 x 10⁻¹⁰ M | researchgate.net |

| Chymotrypsin | AeTI | BTEE | - | 0.5 x 10⁻¹⁰ M | researchgate.net |

| Intracellular Subtilisin Protease (ISP) | NΔ18 peptide | Suc-Phe-Ala-Ala-Phe-pNA | Mixed | 1 (± 0.2) µM | pnas.org |

| Chymotrypsin | Anionic Gold Nanoparticles | Suc-AAPF-pNA | Two-stage | 10.4 ± 1.3 nM (K) | pnas.org |

Diverse Enzymatic Systems and Biological Processes Explored Using H Ala Phe Pna . Hcl

Serine Proteases

Serine proteases are a major class of enzymes characterized by a serine residue in their active site, which plays a key role in catalysis. The substrate specificity of these enzymes is explored using a variety of synthetic peptides, including those ending in p-nitroanilide.

Chymotrypsin (B1334515) and subtilisin are well-characterized serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine, tyrosine, and tryptophan. While H-Ala-Phe-pNA contains a phenylalanine at the P1 position (the residue N-terminal to the scissile bond), studies often employ N-terminally blocked substrates to prevent cleavage by exopeptidases and to enhance binding affinity.

A frequently used substrate for chymotrypsin and the chymotrypsin-like enzyme Subtilisin Carlsberg is N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). fao.org Research has detailed the kinetic parameters of these enzymes with this substrate. For instance, studies on Subtilisin Carlsberg have determined its Michaelis-Menten parameters, revealing how factors like glycosylation or the presence of organic solvents can affect its catalytic turnover rate (kcat) and substrate binding affinity (KM). bose.res.innih.gov In one study, native Subtilisin Carlsberg exhibited a kcat of 646 s⁻¹ with Suc-Ala-Ala-Pro-Phe-pNA. uniprot.org Another investigation into the effects of chemical glycosylation on Subtilisin Carlsberg showed that while the KM for this substrate remained largely unchanged, the kcat value decreased significantly with increased glycosylation. nih.gov Similarly, chymotrypsin activity is routinely assayed using Suc-Ala-Ala-Pro-Phe-pNA, with studies focusing on inhibition or characterizing enzymes from various sources. aai.org

Table 1: Kinetic Parameters for Subtilisin Carlsberg with Suc-Ala-Ala-Pro-Phe-pNA

| Enzyme State | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹·M⁻¹) | Source |

|---|---|---|---|---|

| Native Enzyme | 0.08 ± 0.01 | 37 ± 1 | 462,500 | nih.gov |

| Glycoconjugate (12 moles lactose/mol) | 0.09 ± 0.01 | 21 ± 1 | 233,333 | nih.gov |

| In 50% DMF | - | 20.3 | - | dcu.ie |

This table is interactive. Click on the headers to sort.

Elastases are serine proteases capable of degrading elastin, a key protein in connective tissue. Their activity is implicated in various physiological and pathological processes.

Porcine pancreatic elastase (PPE) is often studied using substrates like N-Succinyl-Ala-Ala-Ala-p-nitroanilide. glpbio.comelastin.commybiosource.com However, the substrate N-Succinyl-Ala-Ala-Pro-Phe-pNA, typically associated with chymotrypsin, is also used to characterize certain elastolytic enzymes.

Human leukocyte elastase (HLE) and the related enzyme Cathepsin G are released by neutrophils during inflammation. Cathepsin G, which exhibits chymotrypsin-like specificity, is effectively assayed using N-Succinyl-Ala-Ala-Pro-Phe-pNA. sigmaaldrich.commedchemexpress.com Research into potential inhibitors of Cathepsin G, such as boswellic acids from frankincense, has utilized this substrate to determine enzyme kinetics and inhibition mechanisms. aai.org In such assays, purified Cathepsin G is incubated with the substrate, and the rate of pNA release is measured to assess enzymatic activity. aai.org Kinetic studies have been performed with substrate concentrations ranging from 0.1 to 4 mM to establish Lineweaver-Burk plots. aai.org

Microorganisms are a rich source of proteases with diverse properties and industrial applications. Chromogenic substrates are essential for characterizing these enzymes.

Bacillus species: Many Bacillus species produce alkaline serine proteases that are stable under harsh conditions, making them suitable for use in detergents. The substrate specificity of these enzymes is often chymotrypsin-like. Proteases from Bacillus horikoshii, Bacillus pumilus, and Bacillus licheniformis have been shown to efficiently hydrolyze N-Succinyl-Ala-Ala-Pro-Phe-pNA. scispace.comjmb.or.krresearchgate.net For example, an alkaline protease from B. horikoshii (BHAP) showed a KM of 78.7 µM and a kcat of 217.4 s⁻¹ for this substrate. jmb.or.kr

Filobacillus sp.: A serine proteinase isolated from the moderately halophilic bacterium Filobacillus sp. RF2-5 was characterized using a related substrate, Suc–Ala–Ala–Phe–pNA. tandfonline.comresearchgate.net The activity of this enzyme was notably enhanced by the presence of NaCl. tandfonline.com

Streptomyces griseus: While Streptomyces griseus is known to produce a mixture of proteases, including a well-known chymotrypsin-like enzyme called pronase, specific kinetic data using H-Ala-Phe-pNA or its succinylated derivatives were not prominent in the reviewed literature. The characterization of proteases from other microbial sources, like the fungus Monacrosporium cystosporium, has involved determining the Michaelis constant (Km) and Vmax using N-Suc-Ala-Ala-Pro-Phe-pNA, yielding values of 0.167 mM and 0.6071 OD410 per 30 s, respectively. nih.gov

Table 2: Kinetic Parameters of Microbial Proteases with N-Succinyl-Ala-Ala-Pro-Phe-pNA

| Microbial Source | Enzyme | KM (µM) | kcat (s⁻¹) | Optimal Conditions | Source |

|---|---|---|---|---|---|

| Bacillus horikoshii | BHAP | 78.7 | 217.4 | pH 9, 37°C | jmb.or.kr |

| Monacrosporium cystosporium | Mc1 | 167 | - | pH 7-9, 56°C | nih.gov |

This table is interactive. Click on the headers to sort.

The serine proteases of the coagulation cascade, such as thrombin, Factor XIa, and Activated Protein C (APC), have highly specific substrate requirements, which differ significantly from those of chymotrypsin-like enzymes. These enzymes typically cleave after basic amino acid residues, primarily Arginine (Arg) and sometimes Lysine (Lys), at the P1 position.

Common chromogenic substrates for these enzymes reflect this specificity, with sequences like H-D-Phe-Pip-Arg-pNA for thrombin and Pyroglu-Pro-Arg-pNA for Factor XIa and APC. diapharma.compentapharm.com Consequently, H-Ala-Phe-pNA, with an uncharged phenylalanine residue at the P1 position, is not a suitable or reported substrate for thrombin, Factor XIa, or Activated Protein C. Its use in studying these particular enzymes is not documented, as it lacks the essential Arg residue required for recognition and cleavage.

Proteases from Microbial Sources (e.g., Bacillus species, Filobacillus sp., Streptomyces griseus)

Aminopeptidases and Dipeptidyl Peptidases

This group of enzymes cleaves amino acids from the N-terminus of proteins or peptides.

Dipeptidyl Peptidase IV (DPPIV, also known as CD26) is a serine exopeptidase that specifically cleaves X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides. iris-biotech.de Its activity is typically assayed using substrates like Gly-Pro-pNA or Ala-Pro-pNA. iris-biotech.deglpbio.comfrontiersin.org

In the context of characterizing the substrate specificity of DPPIV, H-Ala-Phe-pNA has been used as a test substrate. Research on DPPIV from various sources, including mammalian and microbial origins, has shown that H-Ala-Phe-pNA is not a substrate or is a very poor one for this enzyme class. For example, a study on DPPIV from the bacterium Porphyromonas gingivalis tested several chromogenic substrates and found that H-Ala-Phe-pNA was not hydrolyzed, whereas substrates with proline at the P2 position (e.g., H-Gly-Pro-pNA) were cleaved rapidly. nih.gov Similarly, recombinant human DPP-8 and DPP-9, which are related to DPPIV, were unable to cleave H-Ala-Phe-pNA. nih.gov This lack of reactivity is a key finding, as it helps to define the strict substrate requirements of DPPIV, which mandates a proline or alanine (B10760859) residue at the P2 position for efficient catalysis.

Table 3: Substrate Specificity of Dipeptidyl Peptidases

| Enzyme | Substrate | Hydrolysis Activity | Source |

|---|---|---|---|

| DPPIV (P. gingivalis) | H-Gly-Pro-pNA | Rapid | nih.gov |

| DPPIV (P. gingivalis) | H-Ala-Pro-pNA | Rapid | nih.gov |

| DPPIV (P. gingivalis) | H-Ala-Phe-pNA | Not hydrolyzed | nih.gov |

| DPP-8 (recombinant human) | H-Ala-Phe-pNA | Not cleaved | nih.gov |

| DPP-9 (recombinant human) | H-Ala-Phe-pNA | Not cleaved | nih.gov |

| DPP IV (S. anginosus) | Ala-Phe-pNA | Not degraded | daigonline.de |

This table is interactive. Click on the headers to sort.

X-Prolyl Dipeptidyl Aminopeptidases (PepX)

X-prolyl dipeptidyl aminopeptidases (PepX, EC 3.4.14.5) are highly specific exopeptidases that cleave X-Pro dipeptides from the N-terminus of peptides. Their substrate specificity is strictly directed towards peptides with a proline residue at the penultimate (P1) position. Consequently, H-Ala-Phe-pNA, which contains a phenylalanine residue at the P1 position, is not a substrate for this class of enzymes.

Research on PepX from various sources consistently demonstrates this stringent specificity. For instance, studies on PepX from Lactobacillus species, such as Lactobacillus helveticus and Lactobacillus sakei, utilize substrates like H-Ala-Pro-pNA, H-Gly-Pro-pNA, and H-Arg-Pro-pNA to measure activity. nih.govplos.orgnih.gov The enzyme from L. sakei showed maximal hydrolysis rates for substrates with proline in the N-penultimate position, while hydrolysis of substrates with alanine in that position was, at best, 10% of that for X-Pro substrates. nih.gov

A definitive study on a novel extracellular x-prolyl dipeptidyl-peptidase from the oral bacterium Streptococcus gordonii FSS2 explicitly tested a panel of 14 chromogenic substrates. While H-Gly-Pro-pNA, H-Ala-Pro-pNA, and H-Arg-Pro-pNA were rapidly hydrolyzed, the activity against H-Ala-Phe-pNA was reported as zero. nih.gov This finding underscores that H-Ala-Phe-pNA . HCl is not a suitable substrate for assaying PepX activity due to the enzyme's strict requirement for a proline residue adjacent to the N-terminal amino acid.

Table 1: Substrate Specificity of X-Prolyl Dipeptidyl-Peptidase from Streptococcus gordonii FSS2

| Substrate | Relative Activity (%) |

|---|---|

| H-Gly-Pro-pNA | 100 |

| H-Ala-Pro-pNA | 81 |

| H-Arg-Pro-pNA | 63 |

| H-Ala-Phe-pNA | 0 |

| H-Arg-pNA | 0 |

| H-Lys-pNA | 0 |

| H-Ala-pNA | 0 |

Data sourced from a study on Streptococcus gordonii FSS2. nih.gov

Aminopeptidase (B13392206) N (PepN)

Aminopeptidase N (PepN, EC 3.4.11.2) is a metallo-exopeptidase with broad substrate specificity, catalyzing the cleavage of single amino acids from the N-terminus of peptides. Its activity is generally not restricted to a specific amino acid, although it shows preferences. For example, PepN from Lactobacillus helveticus ATCC 12046 was shown to hydrolyze a wide range of amino acid-pNA substrates, including H-Ala-pNA and H-Phe-pNA. nih.govplos.org Similarly, PepN from Streptomyces lividans displays broad specificity but has a strong preference for leucine. uniprot.org

While PepN can cleave the N-terminal alanine from a peptide, its action on the dipeptide-pNA conjugate H-Ala-Phe-pNA is not its primary mode of characterization. The standard assay for PepN involves single amino acid-pNA substrates. nih.govplos.org The enzyme's function is to release a single N-terminal amino acid. In the context of H-Ala-Phe-pNA, PepN would be expected to cleave the peptide bond between Alanine and Phenylalanine, releasing Ala, rather than hydrolyzing the amide bond between Phenylalanine and pNA. One study on a dipeptidyl peptidase from Porphyromonas gingivalis showed that H-Ala-Phe-pNA was not hydrolyzed, distinguishing it from other peptidases. oup.com This suggests that the direct cleavage of the Phe-pNA bond in this substrate is not a universal feature of aminopeptidases.

Tripeptidyl Aminopeptidases (e.g., from Porphyromonas gingivalis, Prevotella nigrescens, rat liver tritosomes)

Tripeptidyl aminopeptidases (TPPs) are exopeptidases that sequentially remove tripeptides from the N-terminus of proteins and peptides. The utility of substrates structurally related to this compound has been well-documented in the study of these enzymes, particularly in pathogenic bacteria.

A closely related substrate, H-Ala-Phe-Pro-pNA, is a well-established tool for assaying prolyl tripeptidyl peptidase (PTP) activity from the periodontal pathogens Porphyromonas gingivalis and Prevotella nigrescens. vwr.com In P. gingivalis, this enzyme, also referred to as PtpA, is considered a potential factor in the pathogenesis of periodontal disease. oup.comnih.gov The enzyme specifically releases the tripeptide Xaa-Xaa-Pro from substrates. During the purification of peptidases from P. gingivalis, H-Ala-Phe-Pro-pNA was used to specifically track the activity of the prolyl tripeptidyl peptidase, separating it from dipeptidyl peptidase IV activity which was monitored using Gly-Pro-pNA. nih.gov

In mammalian systems, an acidic tripeptidyl aminopeptidase was identified and purified from rat liver tritosomes. This enzyme was found to hydrolyze the synthetic substrate Ala-Ala-Phe-pNA in an exopeptidolytic manner, releasing the tripeptide Ala-Ala-Phe. This demonstrates that tripeptidyl peptidases can recognize substrates with phenylalanine at the third position (P2'). A tripeptidyl peptidase from Rhizopus oligosporus also showed high specific activity towards the substrate Ala-Ala-Phe-pNA. researchgate.net

Metalloaminopeptidases (e.g., PaPepA)

Metalloaminopeptidases represent a broad class of enzymes that require a metal ion, often Zn2+, for their catalytic activity. PaPepA from the pathogenic bacterium Pseudomonas aeruginosa is a notable example. This enzyme functions as a processive aminopeptidase, cleaving individual amino acids from the N-terminus of peptides. nih.gov

Kinetic studies of PaPepA have been conducted using a variety of single amino acid-pNA conjugates to probe its substrate selectivity. nih.gov These studies revealed that PaPepA can cleave a range of N-terminal amino acids, with a preference for those with hydrophobic side chains like leucine, methionine, and phenylalanine. nih.gov The enzyme's activity was evaluated against substrates such as Leu-pNA, Met-pNA, and Phe-pNA. nih.gov However, there is no evidence to suggest that PaPepA hydrolyzes dipeptidyl-pNA substrates like H-Ala-Phe-pNA. The catalytic mechanism described for PaPepA involves the binding and cleavage of a single N-terminal amino acid residue at a time. nih.gov Therefore, this compound would not be a conventional substrate for characterizing the primary aminopeptidase activity of PaPepA.

Table 2: Catalytic Efficiency of P. aeruginosa PaPepA with Various pNA Substrates

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Met-pNA | 0.084 ± 0.003 | 0.15 ± 0.02 | 560 ± 80 |

| Leu-pNA | 0.147 ± 0.005 | 0.32 ± 0.04 | 460 ± 60 |

| Phe-pNA | 0.115 ± 0.008 | 0.26 ± 0.05 | 440 ± 80 |

| Arg-pNA | 0.052 ± 0.002 | 0.12 ± 0.02 | 440 ± 70 |

| Ala-pNA | 0.037 ± 0.001 | 0.22 ± 0.03 | 170 ± 20 |

| Lys-pNA | 0.039 ± 0.002 | 0.28 ± 0.04 | 140 ± 20 |

Data adapted from a study on PaPepA from Pseudomonas aeruginosa. nih.gov

Exploration of Proteolytic Networks in Complex Biological Systems

Analysis of Enzyme Activity in Microbial Fermentation Systems

The enzymatic hydrolysis of proteins during microbial fermentation is critical for the development of flavor, texture, and nutritional value in fermented foods. Chromogenic substrates are instrumental in dissecting the complex proteolytic systems of microorganisms used in these processes.

In a systems-wide analysis of the flavor-forming potential of Macrococcus caseolyticus, a bacterium found in fermented foods, a range of p-nitroanilide substrates were used to determine the activities of various aminopeptidases. researchgate.net Specifically, the substrate H-Ala-Phe-Pro-pNA was employed to assess the activity of peptidase V (PepV), a type of tripeptidyl peptidase. researchgate.net This highlights the use of such substrates to phenotype the proteolytic capabilities of bacteria relevant to food fermentation.

Furthermore, studies on fibrinolytic enzymes from fermented food sources, such as the traditional Asian fermented shrimp paste, have utilized similar substrates. A fibrinolytic enzyme from a novel Bacillus sp. isolate exhibited a high affinity for the substrate N-Succinyl-Ala-Ala-Pro-Phe-pNA, indicating chymotrypsin-like activity which is important for the breakdown of complex proteins. nih.gov These examples demonstrate the principle of using specific chromogenic substrates to screen for and characterize key enzymatic activities within the complex milieu of microbial fermentation.

Studies of Protease Activity in Pathogenic Organisms

The proteolytic enzymes of pathogenic organisms are often crucial virulence factors, playing roles in nutrient acquisition, tissue invasion, and evasion of the host immune system. The substrate H-Ala-Phe-pNA and its analogues have been particularly useful in studying the proteolytic networks of periodontal pathogens.

As previously mentioned, the tripeptidyl peptidase activity in Porphyromonas gingivalis is readily assayed using H-Ala-Phe-Pro-pNA. nih.govnih.gov This bacterium's complex proteolytic system is essential for its asaccharolytic growth, relying on the breakdown of host proteins for energy. oup.com The ability to specifically measure the activity of enzymes like prolyl tripeptidyl peptidase (PtpA) allows researchers to investigate its role in the degradation of proline-rich host proteins like collagen, which is central to the pathology of periodontitis. oup.com

Conversely, studies have also used H-Ala-Phe-pNA to rule out certain enzyme activities in pathogens. A dipeptidyl peptidase purified from P. gingivalis was tested against a panel of substrates, including H-Ala-Phe-pNA, which it did not hydrolyze. oup.com This demonstrated the strict substrate specificity of that particular enzyme for dipeptides with alanine at the second position and distinguished it from other peptidases like dipeptidyl peptidase VII, which has been reported to hydrolyze Ala-Phe-pNA. oup.com This differential substrate hydrolysis is key to mapping the distinct roles of the multiple proteases within a pathogen's virulence arsenal.

Methodological Advancements and Future Research Directions

Integration with High-Throughput Screening (HTS) Platforms for Enzyme Characterization

The integration of H-Ala-Phe-pNA . HCl into high-throughput screening (HTS) platforms has become fundamental for the rapid characterization of large enzyme libraries. nih.govatrandi.com The principle of its use in HTS is straightforward: enzymatic hydrolysis of the amide bond releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at approximately 405-410 nm. acs.orgmedchemexpress.com This colorimetric signal provides a direct and continuous measure of enzyme activity.

The suitability of this compound for HTS is based on several key properties:

Simplicity: The assay is a simple "mix-and-read" format, requiring only the combination of the enzyme, substrate, and buffer.

Scalability: The reaction can be miniaturized for use in 96-, 384-, or even 1536-well microtiter plates, allowing for the simultaneous analysis of thousands of samples. researchgate.net

Automation: The process is readily automated using liquid handling robotics, which increases throughput and reproducibility while minimizing manual error. illinois.edu

HTS platforms using this substrate are critical for functional metagenomics, where environmental DNA is screened for novel proteases, and for directed evolution experiments, where vast libraries of enzyme variants are searched for mutants with improved catalytic efficiency or stability. nih.govillinois.edu

Table 1: HTS Workflow for Enzyme Characterization using this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Library Preparation | Mutant enzyme variants or environmental samples are arrayed in microtiter plates. | To organize a large number of unique enzymes for screening. |

| 2. Reagent Addition | Automated liquid handlers dispense a buffered solution of this compound into each well. | To initiate the enzymatic reaction simultaneously across all samples. |

| 3. Incubation | Plates are incubated at a controlled temperature for a specific duration. | To allow the enzymatic reaction to proceed and the colorimetric signal to develop. |

| 4. Signal Detection | A microplate reader measures the absorbance at 405-410 nm in each well, often kinetically. | To quantify the amount of p-nitroaniline released, which is proportional to enzyme activity. |

| 5. Data Analysis | Software identifies "hits" based on predefined criteria, such as activity levels exceeding a certain threshold. | To select promising enzyme candidates for further characterization. |

Theoretical and Computational Approaches to Enzyme-Substrate Interactions

Computational methods provide powerful insights into the molecular details of how this compound interacts with an enzyme's active site.

Molecular docking is a computational technique used to predict the preferred binding orientation of a substrate within an enzyme's active site. japsonline.comnih.gov For this compound, docking simulations can reveal how the alanine (B10760859) and phenylalanine side chains fit into the S2 and S1 specificity pockets of a protease, respectively. These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational dynamics of the enzyme-substrate complex over time. mdpi.com An MD simulation tracks the movements of all atoms in the system, providing a dynamic picture of the binding event and revealing how the enzyme and substrate adapt to one another prior to catalysis. mdpi.commdpi.com This can help validate the docking pose and identify transient interactions that may be crucial for substrate recognition or catalysis.

To study the chemical bond-breaking and bond-forming steps of catalysis, a more advanced computational approach known as a hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) method is employed. nih.gov In a QM/MM simulation, the region of the active site directly involved in the reaction—including the scissile amide bond of this compound and the catalytic residues of the enzyme (e.g., the catalytic triad (B1167595) in a serine protease)—is treated with high-level quantum mechanics. nih.gov The rest of the protein and solvent are treated with classical molecular mechanics.

This approach allows researchers to model the entire catalytic cycle, including the formation of the tetrahedral intermediate and the transition states. By calculating the energy barriers for each step, QM/MM studies can pinpoint the rate-limiting step of the reaction and elucidate the precise roles of individual amino acid residues in catalysis. nih.gov

Table 3: Computational Methods for Studying this compound Interactions

| Method | Objective | Information Gained |

|---|---|---|

| Molecular Docking | Predict the binding pose of the substrate in the enzyme active site. | Binding energy, key interacting residues, preferred orientation. japsonline.com |

| Molecular Dynamics (MD) | Assess the stability and flexibility of the enzyme-substrate complex. | Conformational changes, stability of interactions over time, solvent effects. mdpi.com |

| QM/MM | Elucidate the detailed chemical mechanism of substrate hydrolysis. | Transition state structures, reaction energy profiles, catalytic mechanism. nih.gov |

Molecular Docking and Dynamics Simulations

Rational Design of Modified this compound Derivatives for Enhanced Specificity or Signal

Rational design involves making specific, knowledge-based modifications to the structure of this compound to improve its properties as a research tool. frontiersin.org These modifications can be aimed at altering enzyme specificity, increasing signal intensity, or improving solubility.

Altering Specificity: The P1 (Phe) and P2 (Ala) residues can be substituted with other natural or non-canonical amino acids to probe the substrate specificity of an enzyme or to design a substrate that is highly selective for one protease over others. nih.govmdpi.com For example, changing the P2 alanine to a larger hydrophobic residue might enhance binding to proteases with a large S2 pocket.

Enhancing Signal: The p-nitroanilide (pNA) reporter group can be replaced with other moieties to change the detection method or improve sensitivity. A common strategy is to replace pNA with a fluorogenic group like 7-amino-4-methylcoumarin (B1665955) (AMC). frontiersin.org Cleavage releases the highly fluorescent AMC, which can be detected with much greater sensitivity than the colorimetric pNA, allowing for the use of lower enzyme concentrations.

Improving Solubility/Uptake: For studies involving whole cells, the peptide can be modified with moieties that improve membrane permeability or solubility in aqueous buffers.

These rationally designed derivatives expand the toolkit available to researchers, allowing for the creation of tailored substrates for specific experimental needs.

Emerging Applications in Protein Engineering and Directed Evolution Studies

Protein engineering aims to create new enzymes with novel functions or to improve the properties of existing ones. the-scientist.com Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with desired traits, such as enhanced stability, altered substrate specificity, or increased catalytic activity. scispace.com

This compound and its derivatives are exceptionally well-suited for the high-throughput screening step that is central to directed evolution. nih.govoup.com In a typical workflow, a gene encoding a protease is subjected to random mutagenesis to create a large library of variants. scispace.com These variants are then expressed, and their activity is assayed in a high-throughput format using this compound. oup.com Clones that exhibit higher activity (i.e., produce a stronger colorimetric signal) are selected and used as the basis for the next round of mutagenesis and screening. the-scientist.com This iterative process has been successfully used to engineer proteases with significantly improved thermal stability and catalytic efficiency, often using similar chromogenic substrates like Suc-Ala-Ala-Pro-Phe-pNA. nih.govoup.com

Contribution to Fundamental Understanding of Proteolysis and Peptide Hydrolysis

The synthetic chromogenic substrate, this compound, has served as a valuable tool in advancing the fundamental understanding of proteolysis and peptide hydrolysis. Its utility lies in its specific chemical structure: a dipeptide, Alanine-Phenylalanine, linked to a p-nitroaniline (pNA) moiety. The hydrolysis of the amide bond between the phenylalanine residue and the pNA group by a proteolytic enzyme releases p-nitroaniline, a yellow-colored compound. The rate of its release, which can be monitored continuously using spectrophotometry at a wavelength of 405-410 nm, provides a direct measure of the enzyme's catalytic activity. medchemexpress.compubcompare.ai This straightforward assay has enabled researchers to explore several key aspects of enzyme function.

The primary contribution of H-Ala-Phe-pNA and structurally similar substrates is in the detailed kinetic analysis of proteases. Serine proteases, a major class of proteolytic enzymes, catalyze amide bond hydrolysis through a mechanism that involves an acyl-enzyme intermediate. dcu.ieresearchgate.net The use of p-nitroanilide substrates allows for the determination of crucial kinetic parameters, such as the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). These parameters provide quantitative insights into the enzyme's affinity for the substrate and its maximum catalytic efficiency. For instance, studies on α-chymotrypsin have utilized various peptidyl-pNA substrates to dissect the acylation (k₂) and deacylation (k₃) steps of the catalytic mechanism. researchgate.net Research has shown that the rate of forming the acyl-enzyme intermediate (k₂) is highly dependent on the length and sequence of the peptide substrate, while the hydrolysis of the intermediate (k₃) is less sensitive to the peptide chain. researchgate.net

Furthermore, H-Ala-Phe-pNA has been instrumental in elucidating the substrate specificity of various proteases. Enzymes exhibit remarkable selectivity for the peptide bonds they cleave, which is governed by the amino acid residues flanking the scissile bond. These residues interact with specific pockets (subsites) in the enzyme's active site. H-Ala-Phe-pNA is particularly useful for probing proteases with a preference for a phenylalanine residue at the P1 position (the amino acid residue N-terminal to the cleaved bond), a characteristic of chymotrypsin-like proteases. vulcanchem.comtandfonline.com By comparing the hydrolysis rates of a panel of substrates with different amino acids, researchers can map the substrate preferences of an enzyme. For example, a chymotrypsin-like serine protease from the archaeon Thermoplasma volcanium was shown to hydrolyze substrates with phenylalanine at the carboxyl terminus, including Ala-Ala-Phe-pNA. tandfonline.com Similarly, altering the amino acids in the substrate, such as in H-Ala-Pro-pNA, allows for the characterization of different enzyme families, like dipeptidyl peptidases. plos.org

The compound also aids in distinguishing between different types of proteolytic activity within complex biological samples or in purified enzyme preparations. For example, during the purification of proteases from the periodontal pathogen Porphyromonas gingivalis, different chromogenic substrates, including H-Ala-Phe-Pro-pNA and H-Gly-Pro-pNA, were used to differentiate and isolate specific enzyme activities, such as dipeptidyl peptidase IV. nih.gov This demonstrates the power of using a defined, synthetic substrate to track a specific enzymatic activity through various purification steps.

The study of how environmental factors affect enzyme activity is also facilitated by this substrate. The simple and continuous nature of the pNA assay allows for the efficient investigation of the effects of pH, temperature, and the presence of inhibitors or activators on proteolytic activity. tandfonline.com This has been critical in characterizing enzymes from diverse sources, including extremophilic microorganisms. tandfonline.comjmb.or.kr

The table below presents kinetic data for various proteases using p-nitroanilide-based substrates, illustrating the type of quantitative information derived from these assays.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) | Source |

| Thermoplasma volcanium Serine Protease | N-succinyl-L-phenylalanine-p-nitroanilide | 2.2 | 0.045 (µmol·ml⁻¹·min⁻¹) | tandfonline.com |

| α-Chymotrypsin | Suc-Ala-Phe-pNA | 4 | N/A | researchgate.net |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 | N/A | researchgate.net |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | N/A | medchemexpress.com |

| Thermoactinomyces sp. E79 Minor Protease | succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 1.2 | N/A | jmb.or.kr |

| Streptomyces septatus Leucine Aminopeptidase (B13392206) (Wild-Type) | L-Phe-pNA | N/A | 35.2 | nih.gov |

| Streptomyces septatus Leucine Aminopeptidase (F221A Mutant) | L-Phe-pNA | N/A | ~70 | nih.gov |

Q & A

Q. What protocols ensure the stability of H-Ala-Phe-pNA · HCl during storage and handling?

H-Ala-Phe-pNA · HCl must be stored at 2–8°C in airtight, light-protected containers to prevent hydrolysis or degradation of the p-nitroaniline (pNA) chromophore . Prior to use, allow the compound to equilibrate to room temperature in a desiccator to minimize moisture absorption. Verify purity (≥95%) via HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) .

Q. How is H-Ala-Phe-pNA · HCl dissolved for enzymatic assays?

Dissolve in DMSO or aqueous buffers (pH 7.0–8.0) at concentrations ≤10 mM. For aqueous solutions, pre-test solubility by incremental dilution to avoid precipitation. Centrifuge (10,000 ×g, 5 min) to remove undissolved particulates, which can interfere with spectrophotometric measurements .

Q. What methods validate the integrity of H-Ala-Phe-pNA · HCl after synthesis or prolonged storage?

- Mass spectrometry (MS): Confirm molecular weight (theoretical: 356.4 g/mol) and detect degradation products (e.g., free pNA at 138.1 g/mol).

- UV-Vis spectroscopy: Measure absorbance at 405 nm (ε ~9,500 M⁻¹cm⁻¹ for pNA) to quantify active chromophore .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data when using H-Ala-Phe-pNA · HCl as a protease substrate?

- Control experiments: Include a no-enzyme control to account for non-specific hydrolysis.

- Data normalization: Express activity as ΔA₄₀₅/min/mg protein to mitigate batch-to-batch variability in substrate purity.

- Statistical validation: Use Michaelis-Menten curve fitting (non-linear regression) to calculate Kₘ and Vₘₐₓ, and compare results across replicates. Discrepancies >20% suggest experimental artifacts (e.g., improper mixing, temperature fluctuations) .

Q. How to design a competitive inhibition assay using H-Ala-Phe-pNA · HCl?

Prepare substrate concentrations spanning 0.5–2× Kₘ.

Add increasing concentrations of the inhibitor (e.g., 0–100 µM).

Monitor initial reaction rates (ΔA₄₀₅/min) under fixed enzyme conditions.

Analyze data using Lineweaver-Burk or Dixon plots to distinguish competitive vs. non-competitive inhibition. Note: High substrate concentrations (>5× Kₘ) may mask inhibition effects .

Q. What advanced techniques improve endpoint detection in assays using H-Ala-Phe-pNA · HCl?

Q. How to troubleshoot low signal-to-noise ratios in high-throughput screens with H-Ala-Phe-pNA · HCl?

- Optimize buffer conditions: Adjust pH (7.5–8.5) and ionic strength (50–150 mM NaCl) to stabilize enzyme activity.

- Quench interfering substances: Add 1% SDS to terminate reactions and reduce background from turbid samples.

- Plate reader calibration: Validate linearity of absorbance readings across the expected dynamic range (0.1–1.0 AU) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.